4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide is a versatile chemical compound with potential applications in various scientific research fields. This compound is known for its unique chemical structure, which includes a benzamide core substituted with methylsulfonyl and morpholinylsulfonyl groups. These functional groups contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of toluene to form nitrotoluene.
Reduction: The nitrotoluene is then reduced to form toluidine.
Sulfonation: Toluidine undergoes sulfonation to introduce the sulfonyl group.
Coupling: The sulfonated toluidine is coupled with morpholine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors and other advanced technologies can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-[4-(methylsulfonyl)phenyl]benzamide: Lacks the morpholinylsulfonyl group, resulting in different reactivity and properties.
3-(morpholin-4-ylsulfonyl)benzamide: Lacks the methylsulfonyl group, which affects its chemical behavior and applications.
Uniqueness
4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide is unique due to the presence of both methylsulfonyl and morpholinylsulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-methyl-N-(4-methylsulfonylphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-14-3-4-15(13-18(14)29(25,26)21-9-11-27-12-10-21)19(22)20-16-5-7-17(8-6-16)28(2,23)24/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRYWMFWHPOZFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)S(=O)(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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